molecular formula C14H23NO4 B15045913 (2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid

(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid

Cat. No.: B15045913
M. Wt: 269.34 g/mol
InChI Key: HVEGVUCDDCZOSN-GHMZBOCLSA-N
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Description

(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for efficient and scalable synthesis, as well as employing automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound is explored for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, and the cyclopropyl group can enhance the compound’s stability and binding affinity to biological targets.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Mechanism of Action

The mechanism of action of (2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound, while the piperidine ring can interact with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
  • (2R,3R)-1-[(tert-butoxy)carbonyl]-2-phenylpiperidine-3-carboxylic acid
  • (2R,3R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-3-carboxylic acid

Uniqueness

The uniqueness of (2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can lead to enhanced stability and unique reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(2R,3R)-2-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-4-5-10(12(16)17)11(15)9-6-7-9/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11-/m1/s1

InChI Key

HVEGVUCDDCZOSN-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C2CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2CC2)C(=O)O

Origin of Product

United States

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